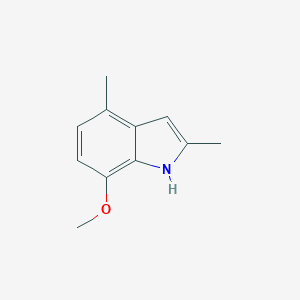
7-methoxy-2,4-dimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-2,4-dimethyl-1H-indole, also known as 7-MeO-DMT, is a naturally occurring psychedelic compound found in various plants and animals. It belongs to the tryptamine class of compounds and is structurally similar to serotonin and other neurotransmitters. In recent years, 7-MeO-DMT has gained attention for its potential therapeutic applications, as well as its use in recreational settings.
Mécanisme D'action
The exact mechanism of action of 7-methoxy-2,4-dimethyl-1H-indole is not fully understood, but it is believed to act primarily on the serotonin system in the brain. Specifically, 7-methoxy-2,4-dimethyl-1H-indole is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It is also thought to affect other neurotransmitter systems, including dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-methoxy-2,4-dimethyl-1H-indole are complex and not fully understood. In addition to its effects on the serotonin system, it may also affect other systems in the body, including the immune system. Some studies suggest that 7-methoxy-2,4-dimethyl-1H-indole may have anti-inflammatory and antioxidant effects, which could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-methoxy-2,4-dimethyl-1H-indole in lab experiments include its potent and specific effects on the serotonin system, as well as its potential therapeutic applications. However, its classification as a Schedule I controlled substance in the United States limits research on its synthesis and use. Additionally, its potent psychoactive effects may make it difficult to study in certain contexts.
Orientations Futures
There are several potential future directions for research on 7-methoxy-2,4-dimethyl-1H-indole. One area of focus is the development of new therapeutic applications, particularly in the treatment of mental health disorders. Another area of interest is the study of its effects on the immune system and its potential as an anti-inflammatory or antioxidant agent. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 7-methoxy-2,4-dimethyl-1H-indole can be achieved through several different methods, including the reduction of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and the demethylation of 7-methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ). However, due to its classification as a Schedule I controlled substance in the United States, research on the synthesis of 7-methoxy-2,4-dimethyl-1H-indole is limited.
Applications De Recherche Scientifique
Research on 7-methoxy-2,4-dimethyl-1H-indole has primarily focused on its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and addiction. Preliminary studies suggest that 7-methoxy-2,4-dimethyl-1H-indole may have rapid and long-lasting antidepressant effects, as well as the potential to reduce symptoms of anxiety and addiction. However, further research is needed to fully understand its therapeutic potential.
Propriétés
Numéro CAS |
190908-10-2 |
|---|---|
Nom du produit |
7-methoxy-2,4-dimethyl-1H-indole |
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
7-methoxy-2,4-dimethyl-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-7-4-5-10(13-3)11-9(7)6-8(2)12-11/h4-6,12H,1-3H3 |
Clé InChI |
TZWFTICPUNKLRO-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(NC2=C(C=C1)OC)C |
SMILES canonique |
CC1=C2C=C(NC2=C(C=C1)OC)C |
Synonymes |
1H-Indole,7-methoxy-2,4-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



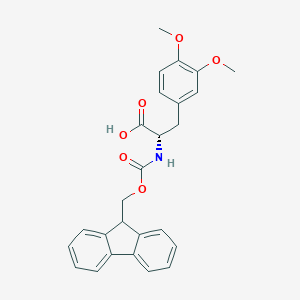

![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
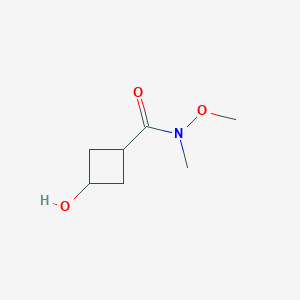

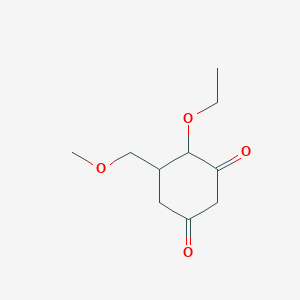
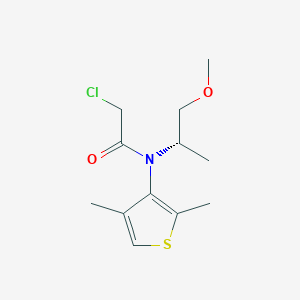

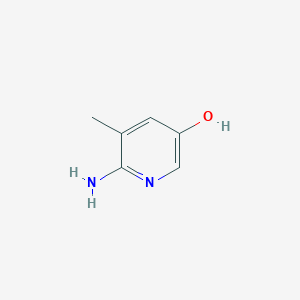
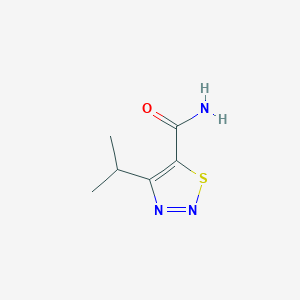
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)